molecular formula C14H24N2O4 B13037128 Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis

Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis

Cat. No.: B13037128
M. Wt: 284.35 g/mol
InChI Key: LREVCLLIJIMYGM-UHFFFAOYSA-N
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Description

Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, is a synthetic organic compound characterized by its unique cyclobutane ring structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This reaction involves the use of alkenes or alkynes under UV light or in the presence of a catalyst to form the four-membered ring.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions. This step often involves the use of piperazine derivatives and appropriate leaving groups to ensure the substitution occurs efficiently.

    Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality of the piperazine during the synthesis. This protection is crucial to prevent unwanted side reactions.

    Final Coupling and Deprotection: The final step involves coupling the protected piperazine with the cyclobutane carboxylic acid, followed by deprotection of the Boc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with cyclobutane or piperazine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the pharmaceutical industry, Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutane ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, trans
  • Rac-(1R,3S)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclohexane-1-carboxylic acid
  • Rac-(1R,3S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxyspiro[3.3]heptane-1-carboxylic acid

Uniqueness

Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid, cis, is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a piperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-6-4-15(5-7-16)11-8-10(9-11)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

LREVCLLIJIMYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

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